Deoxycholic-2,2,4,4-D4 acid
Overview
Description
Deoxycholic Acid-d4 (DCA-d4) is a deuterium-labeled derivative of Deoxycholic Acid (DCA). DCA is a secondary bile acid formed through microbial transformation of cholic acid in the colon. Bile acids play essential roles in lipid digestion, cholesterol metabolism, and signaling pathways .
Mechanism of Action
Target of Action
Deoxycholic-2,2,4,4-D4 Acid, a deuterated compound of Deoxycholic Acid , primarily targets adipose cells . Adipose cells, also known as fat cells, play a crucial role in storing energy in the form of fat and regulating metabolism.
Mode of Action
Deoxycholic Acid, from which this compound is derived, is a bile acid that emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, causing a process known as adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .
Biochemical Pathways
The action of this compound affects the lipid metabolism pathway. By disrupting adipose cells, it facilitates the breakdown and removal of dietary fats. The resulting adipocytolysis leads to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Pharmacokinetics
The pharmacokinetics of Deoxycholic Acid, the parent compound of this compound, indicate that it is rapidly absorbed after subcutaneous injection . The majority of the compound is excreted in feces as intact drug . The time to peak concentration is approximately 18 minutes, and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .
Result of Action
The primary result of this compound’s action is the reduction of submental fat, improving aesthetic appearance and reducing facial fullness or convexity . By destroying fat cells, it helps to contour the body and reduce localized fat deposits.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the composition of the gut microbiota can be changed due to factors such as diet and antibiotic intake . These changes can potentially affect the production and action of bile acids like Deoxycholic Acid. Furthermore, the efficacy of this compound may be influenced by the individual’s overall health status, lifestyle, and genetic factors.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Preparation Methods
The synthetic routes for Deoxycholic Acid-d4 involve deuterium incorporation during its synthesis. Unfortunately, specific reaction conditions and industrial production methods for Deoxycholic Acid-d4 are not widely documented. researchers typically introduce deuterium during the synthesis of Deoxycholic Acid to obtain the labeled compound.
Chemical Reactions Analysis
Deoxycholic Acid-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are similar to those for Deoxycholic Acid. Major products formed from these reactions may include deuterated derivatives of bile acids.
Scientific Research Applications
Deoxycholic Acid-d4 finds applications in scientific research across multiple fields:
Chemistry: Used as an internal standard for quantification in mass spectrometry (GC- or LC-MS) studies.
Biology: Investigated for its effects on nuclear receptors involved in cholesterol metabolism.
Medicine: Relevant in studies related to bile acid receptors and brown adipose tissue thermogenesis.
Comparison with Similar Compounds
While Deoxycholic Acid-d4 is unique due to its deuterium labeling, other related compounds include:
- Deoxycholic Acid (non-labeled form)
- Chenodeoxycholic Acid-d4 (another deuterated bile acid)
- Other bile acids with distinct structures and functions .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-FCSCGBJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745736 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112076-61-6 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112076-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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